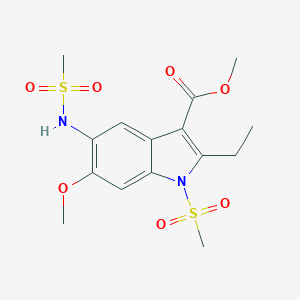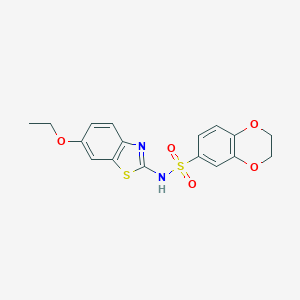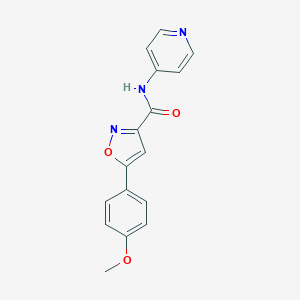![molecular formula C25H29N3O4S B257486 N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide](/img/structure/B257486.png)
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide, also known as DMTX, is a chemical compound that belongs to the isoxazole class of compounds. DMTX has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and pain, and the modulation of immune responses. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of cancer. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory molecules, such as prostaglandins. Additionally, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to modulate immune responses by inhibiting the activity of certain immune cells, such as T cells and macrophages.
実験室実験の利点と制限
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has several advantages for use in lab experiments, including its high purity and stability, its potent biological activity, and its ability to target multiple pathways involved in cancer growth and inflammation. However, there are also some limitations to using N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several future directions for research on N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide, including the development of more efficient and cost-effective synthesis methods, the optimization of dosing and delivery methods for clinical use, and the exploration of potential synergistic effects with other anti-cancer and anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide and its potential for use in the treatment of other diseases.
合成法
The synthesis of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of 4-(dimethylamino)benzaldehyde with 3,4-dimethylphenylacetonitrile to form an intermediate compound. This intermediate compound is then reacted with thioacetic acid to form the final product, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide. The synthesis of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
製品名 |
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide |
|---|---|
分子式 |
C25H29N3O4S |
分子量 |
467.6 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17-5-8-20(13-18(17)2)24-14-23(26-32-24)25(29)28(22-11-12-33(30,31)16-22)15-19-6-9-21(10-7-19)27(3)4/h5-10,13-14,22H,11-12,15-16H2,1-4H3 |
InChIキー |
LNBSIFOYRQHNEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B257404.png)
![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)

![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

